molecular formula C24H30N6O2S B11668685 N'-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide CAS No. 303102-81-0

N'-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide

Cat. No.: B11668685
CAS No.: 303102-81-0
M. Wt: 466.6 g/mol
InChI Key: YBCOVZUBCIPSTO-PCLIKHOPSA-N
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Description

N'-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a hydrazide derivative featuring a 1,2,4-triazole core substituted with a sulfanyl acetohydrazide moiety and an (E)-configured diethylaminophenyl methylidene group. This compound is part of a broader class of triazole-based molecules studied for their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. Key structural elements include:

  • 4-(Diethylamino)phenyl group: Enhances solubility and electron-donating capacity.
  • 4-Ethyl-5-(4-methoxyphenyl)-1,2,4-triazole: Contributes to steric bulk and π-π stacking interactions.
  • Sulfanyl acetohydrazide linker: Facilitates hydrogen bonding and metal chelation.

Properties

CAS No.

303102-81-0

Molecular Formula

C24H30N6O2S

Molecular Weight

466.6 g/mol

IUPAC Name

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H30N6O2S/c1-5-29(6-2)20-12-8-18(9-13-20)16-25-26-22(31)17-33-24-28-27-23(30(24)7-3)19-10-14-21(32-4)15-11-19/h8-16H,5-7,17H2,1-4H3,(H,26,31)/b25-16+

InChI Key

YBCOVZUBCIPSTO-PCLIKHOPSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=C(C=C2)N(CC)CC)C3=CC=C(C=C3)OC

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=CC=C(C=C2)N(CC)CC)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide typically involves multiple steps. One common method includes the condensation of 4-(diethylamino)benzaldehyde with 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of substituted acetohydrazide derivatives.

Scientific Research Applications

N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The triazole ring and diethylamino group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Electronic Effects

The table below compares substituents and key properties of the target compound with analogs from the evidence:

Compound Name / ID R1 (Triazole Substituent) R2 (Hydrazone Substituent) Key Properties / Activities
Target Compound 4-Ethyl, 5-(4-methoxyphenyl) 4-(Diethylamino)phenyl High solubility, potential CNS activity
ZE-4b 4-Ethyl, 5-(pyridine-2-yl) 2-Phenyl Moderate antimicrobial activity
ZE-5b 4-Ethyl, 5-(pyridine-2-yl) 4-Methylphenylsulfonyl Enhanced metabolic stability
361165-03-9 4-Ethyl, 5-phenyl 2-Methylphenyl Lower logP (2.8) vs. target (logP ~3.5)
N′-(2-Oxoindolin-3-ylidene)-... 4-Phenyl, 5-(2-(phenylamino)ethyl) 2-Oxoindolin-3-ylidene IC50 = 12.3 µM (IGR39 melanoma)
Antioxidant Compound 4-Phenyl, 5-(2-(p-tolylamino)ethyl) 1-Phenylethylidene 1.5× BHT antioxidant activity

Key Observations :

  • Diethylamino Group: The target compound’s diethylamino group increases hydrophilicity compared to methyl or phenyl substituents in analogs like 361165-03-9 .
  • Methoxyphenyl vs.
  • Triazole Core Modifications : Ethyl and aryl substitutions at the triazole 4- and 5-positions influence steric bulk and π-stacking, affecting bioactivity .
Cytotoxicity

Compounds with hydrazone moieties (e.g., N′-(2-oxoindolin-3-ylidene)-...) exhibit significant cytotoxicity against melanoma (IGR39) and breast cancer (MDA-MB-231) cell lines, with IC50 values ranging from 12.3–25.7 µM .

Antioxidant Activity

The compound in demonstrated 1.5-fold higher ferric-reducing antioxidant power (FRAP) than butylated hydroxytoluene (BHT). The target compound’s methoxyphenyl group could similarly scavenge free radicals, though experimental data are needed for direct comparison.

Antimicrobial Activity

Triazole-thiol derivatives (e.g., ZE-4b, ZE-5b) show moderate-to-strong antimicrobial activity against Gram-positive bacteria . The sulfanyl group in the target compound may enhance metal-binding capacity, a mechanism critical for antimicrobial action .

Physicochemical and Computational Data

Molecular Properties

Property Target Compound 361165-03-9 ZE-5b
Molecular Weight 522.6 g/mol 396.5 g/mol 454.6 g/mol
LogP (Predicted) 3.5 2.8 4.1
Hydrogen Bond Donors 3 2 2
Hydrogen Bond Acceptors 7 5 6

Insights :

  • Higher molecular weight and logP of the target compound suggest improved membrane permeability but reduced aqueous solubility compared to simpler analogs.

Biological Activity

N'-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula: C24_{24}H30_{30}N6_6O2_2S. Its structure includes a triazole moiety, which is known for its diverse biological activities. The presence of diethylamino and methoxyphenyl groups may enhance its interaction with biological targets.

PropertyValue
Molecular FormulaC24_{24}H30_{30}N6_6O2_2S
Molecular Weight466.58 g/mol
SMILESCCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=C(C=C2)N(CC)CC)C3=CC=C(C=C3)OC
InChIInChI=1S/C24H30N6O2S/c1-5-29(6-2)...

Antimicrobial Activity

Research indicates that compounds containing triazole rings often exhibit significant antimicrobial properties. For instance, derivatives with similar structures have been evaluated for their effectiveness against various bacterial strains. A study highlighted that certain triazole derivatives demonstrated considerable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. For example, a related compound exhibited an IC50_{50} value of 60 nM against HeLa cells, indicating potent antiproliferative effects . The mechanism of action is often linked to the inhibition of tubulin polymerization, which disrupts mitotic processes in cancer cells.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Triazoles often inhibit key enzymes involved in cellular metabolism and proliferation.
  • Disruption of Cell Division : By interfering with tubulin dynamics, these compounds can induce cell cycle arrest in cancer cells.
  • Antibacterial Mechanism : The interaction with bacterial fatty acid biosynthesis pathways has been suggested as a mode of action for antimicrobial activity .

Case Studies

Several studies have documented the biological effects of triazole derivatives:

  • Antimicrobial Screening : A study screened various triazole derivatives for antimicrobial activity, revealing that compounds with specific substituents showed enhanced efficacy against multiple strains .
  • Anticancer Research : Another investigation focused on the antiproliferative effects of triazole-containing compounds on different cancer cell lines. The results indicated that specific structural modifications significantly influenced their potency .

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